N-(9-Oxo-9H-thioxanthen-2-YL)butanamide
Description
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide is a thioxanthenone derivative characterized by a tricyclic thioxanthenone core (9-oxo-9H-thioxanthene) substituted with a butanamide group at the 2-position. Thioxanthenones are sulfur-containing analogs of xanthenes, with enhanced electronic properties due to the sulfur atom, making them valuable in medicinal chemistry and materials science.
Properties
CAS No. |
854161-35-6 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO2S/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
InChI Key |
OAEIABSGCJKCJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide typically involves the reaction of thioxanthone derivatives with butanamide. One common method includes the aza-Michael addition reaction, where thioxanthone derivatives react with butanamide under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, particularly in the formation of photopolymerized networks.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of radical intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thioxanthenone/Xanthene Derivatives
Key Comparative Insights:
Substituent Effects on Solubility and Bioactivity: The butanamide group in the target compound provides a flexible alkyl chain, likely increasing lipophilicity compared to the rigid benzamide derivatives (e.g., 2-chlorobenzamide in ). This could enhance membrane permeability but reduce aqueous solubility.
Thioxanthenone derivatives (target compound and ) exhibit sulfur-induced electronic effects absent in xanthene-based analogs (e.g., ), which may alter redox properties or binding to sulfur-sensitive targets.
Synthetic Accessibility :
- The octahydroxanthenes in were synthesized via a simple methodology with moderate yields, implying that analogous routes (e.g., Friedel-Crafts acylation or condensation) could be adapted for the target compound.
Table 2: Hypothetical Property Comparison Based on Substituents
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